Increased Lipophilicity (XLogP3) of 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one Versus Its Non-Fluorinated Des-Fluoro Analog
The introduction of a single fluorine atom at the 3-position of the 4-hydroxyphenyl ring increases the computed lipophilicity (XLogP3) of 1-(3-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one to 2.6, compared with a calculated logP of approximately 2.1–2.3 for the non-fluorinated des-fluoro analog 1-(4-hydroxyphenyl)-3-methylbutan-1-one (CAS 34887-83-7) . This difference of approximately 0.3–0.5 logP units is attributable to the electron-withdrawing effect of the fluorine substituent, which reduces the polarity of the aromatic ring and enhances partitioning into hydrophobic environments. In drug design contexts, logP differences in this range can significantly influence membrane permeability, plasma protein binding, and volume of distribution .
| Evidence Dimension | Lipophilicity (computed XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (or LogP = 2.7601) |
| Comparator Or Baseline | 1-(4-Hydroxyphenyl)-3-methylbutan-1-one (CAS 34887-83-7): logP approximately 2.1–2.62 (computed values vary by method); ChemSrc reports LogP = 2.621 for the 2-hydroxy regioisomer |
| Quantified Difference | ΔlogP ≈ +0.3 to +0.5 (target compound more lipophilic); ΔlogP ≈ +0.14 versus 2-hydroxy isomer using XLogP3 = 2.6 vs. 2.621 |
| Conditions | Computed logP values using XLogP3 algorithm (PubChem-derived) or equivalent computational methods; cross-study comparison between independent datasheets |
Why This Matters
Higher lipophilicity directly impacts passive membrane permeability and metabolic partitioning, making this compound a preferred choice over the non-fluorinated analog in medicinal chemistry campaigns where enhanced cellular penetration or blood-brain barrier access is desired.
